3-Methyl-4-hydroxypyridine

Solubility Formulation Reaction medium selection

Select 3-Methyl-4-hydroxypyridine (CAS 22280-02-0) for its defined substitution pattern essential in GPR119 agonist synthesis. Its lower water solubility (14 g/L vs. 50 g/L) improves organic-phase extraction yields over 4-hydroxypyridine, while a higher melting point (168°C) ensures superior ambient solid-state stability. Choose this specific scaffold for synthetic pathways requiring precise ligand ionization or hydrophobic reaction media.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 22280-02-0
Cat. No. B042995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-hydroxypyridine
CAS22280-02-0
Synonyms3-Methyl-4-pyridinol; 
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=CNC=CC1=O
InChIInChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8)
InChIKeyRZUBLMCZJPIOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-hydroxypyridine (CAS 22280-02-0): Physicochemical and Structural Baseline for Procurement Assessment


3-Methyl-4-hydroxypyridine (synonyms: 4-hydroxy-3-methylpyridine, 3-methyl-4-pyridinol) is a nitrogen-containing heterocyclic organic compound with the molecular formula C₆H₇NO and a molecular weight of 109.13 g/mol . It is a derivative of pyridine characterized by a hydroxyl group at the 4-position and a methyl group at the 3-position on the pyridine ring . The compound exists as a solid at room temperature with a melting point of approximately 168°C and exhibits water solubility of 14 g/L at 25°C . Its predicted acid dissociation constant (pKa) is 5.59 ± 0.18 .

Why 3-Methyl-4-hydroxypyridine Cannot Be Interchanged with Structural Analogs: Key Differentiators


3-Methyl-4-hydroxypyridine occupies a specific structural niche among pyridine derivatives, and simple substitution with in-class analogs is not scientifically justified. The compound is distinguished from unsubstituted pyridine by the presence of both a methyl group at the 3-position and a hydroxyl group at the 4-position, which collectively confer unique physicochemical properties including water solubility, pKa, and melting point . Critically, 3-Methyl-4-hydroxypyridine is not a vitamin B6 vitamer: it lacks the 5-hydroxymethyl group and the 2-methyl substitution pattern required for pyridoxine (vitamin B6) biological activity [1]. This structural divergence is significant for applications ranging from organic synthesis to ligand chemistry, where substitution pattern dictates reactivity, coordination behavior, and synthetic utility . The following quantitative evidence demonstrates measurable differentiation from relevant comparators.

Quantitative Differentiation Evidence for 3-Methyl-4-hydroxypyridine: Comparative Data Against Key Analogs


Water Solubility of 3-Methyl-4-hydroxypyridine vs. Unsubstituted 4-Hydroxypyridine: A Key Formulation and Reaction Parameter

The water solubility of 3-Methyl-4-hydroxypyridine is 14 g/L at 25°C . In contrast, unsubstituted 4-hydroxypyridine exhibits substantially higher water solubility of approximately 50 g/L at 20°C [1]. The introduction of the 3-methyl group reduces aqueous solubility by approximately 72% relative to the unsubstituted analog. This differentiation is critical for selecting reaction media, extraction protocols, and formulation strategies.

Solubility Formulation Reaction medium selection

Melting Point and Solid-State Handling Characteristics of 3-Methyl-4-hydroxypyridine vs. 3-Hydroxypyridine

3-Methyl-4-hydroxypyridine exhibits a melting point of approximately 168°C . The positional isomer 3-hydroxypyridine (3-pyridinol) has a reported melting point of approximately 126°C [1]. This 42°C higher melting point for the 3-methyl-4-hydroxy isomer confers distinct advantages in solid-state handling, storage stability at ambient conditions, and the ability to employ melting point as a straightforward purity indicator during quality control.

Melting point Solid-state handling Purity assessment

Acid Dissociation Constant (pKa) Differentiation of 3-Methyl-4-hydroxypyridine vs. 4-Hydroxypyridine: Impact on Ionization State and Reactivity

3-Methyl-4-hydroxypyridine has a predicted pKa of 5.59 ± 0.18 . Unsubstituted 4-hydroxypyridine exhibits a pKa of approximately 11.09 for the hydroxyl group and 3.20 for the pyridine nitrogen [1]. The 3-methyl substitution substantially alters the acid-base equilibrium, shifting the predominant ionization state under physiologically relevant pH conditions. At pH 7.4, 3-Methyl-4-hydroxypyridine exists primarily in its neutral form, whereas 4-hydroxypyridine is predominantly protonated at the nitrogen and partially deprotonated at the hydroxyl.

pKa Ionization state Reaction pH optimization

Enzyme Inhibition Potential: Class-Level Inference for Substituted Pyridine Derivatives

A study examining the effect of pyridine derivatives on animal tissue diphosphopyridine nucleotidase (DPNase) from beef spleen demonstrated that 4-substituted pyridine derivatives as a group are strong inhibitors of the enzyme, while 3-substituted derivatives also exhibit inhibitory effects, though potentially less pronounced [1]. Both 3- and 4-substituted methylpyridines are reported as inhibitors of beef spleen DPNase; however, dimethyl- and trimethylpyridine derivatives are much less inhibitory [1]. 3-Methyl-4-hydroxypyridine, bearing a single methyl and a hydroxyl group, falls within the favorable monosubstituted inhibitory class. Quantitative inhibition constants (Ki) or IC₅₀ values specific to 3-Methyl-4-hydroxypyridine were not identified in available literature. This evidence is presented as class-level inference rather than direct head-to-head comparison.

Enzyme inhibition DPNase Pyridine substitution pattern

Structural Distinction from Vitamin B6 Vitamers: 3-Methyl-4-hydroxypyridine Lacks Biological Cofactor Activity of Pyridoxine

Vitamin B6 is the generic descriptor for all 3-hydroxy-2-methylpyridine derivatives exhibiting qualitatively the biological activity of pyridoxine (3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine) [1]. 3-Methyl-4-hydroxypyridine differs structurally in three critical respects: it has a 3-methyl rather than 2-methyl substitution; it lacks the 5-hydroxymethyl group; and it lacks the 4-hydroxymethyl group. Consequently, 3-Methyl-4-hydroxypyridine does not possess vitamin B6 biological cofactor activity. This structural distinction is absolute and measurable by the absence of essential functional groups required for vitamin B6-dependent enzyme binding and catalysis.

Vitamin B6 Pyridoxine Structural differentiation

Synthetic Intermediate for GPR119 Agonists: Patent-Designated Application vs. General Pyridine Intermediates

3-Methyl-4-hydroxypyridine is specifically designated as a building block and intermediate for the synthesis of second-generation agonists of the orphan G-protein coupled receptor GPR119, a target for type 2 diabetes treatment . While this application is documented in patent and commercial technical literature, the precise synthetic role (whether as a core scaffold precursor or side-chain building block) and quantitative yield data are not publicly available. In contrast, generic pyridine intermediates (e.g., unsubstituted pyridine or 4-hydroxypyridine) do not provide the 3-methyl-4-hydroxy substitution pattern required for this specific GPR119 agonist synthetic pathway.

GPR119 agonist Diabetes Drug synthesis intermediate

Optimal Procurement and Application Scenarios for 3-Methyl-4-hydroxypyridine Based on Differentiated Evidence


Organic Synthesis Requiring Reduced Aqueous Solubility and Favorable Organic Phase Partitioning

3-Methyl-4-hydroxypyridine, with a water solubility of 14 g/L at 25°C compared to 50 g/L for 4-hydroxypyridine, is the preferred building block for synthetic protocols conducted in organic solvents or biphasic systems . The 3.6-fold lower aqueous solubility favors partitioning into organic phases, improving extraction yields and reducing aqueous workup losses. This compound should be selected over unsubstituted 4-hydroxypyridine for reactions requiring hydrophobic reaction media or when aqueous solubility would compromise product isolation.

Synthesis of Second-Generation GPR119 Agonists for Type 2 Diabetes Research

3-Methyl-4-hydroxypyridine is documented in patent and technical literature as a key intermediate for the synthesis of second-generation GPR119 agonists . Procurement of this specific substitution pattern is essential for research groups synthesizing GPR119-targeting compounds for diabetes therapeutics. The 3-methyl-4-hydroxy substitution provides the requisite scaffold for downstream functionalization; generic pyridine derivatives lacking this specific substitution pattern are not suitable alternatives for this synthetic pathway.

Applications Requiring Ambient-Temperature Solid-State Stability and Melting Point-Based Purity Verification

With a melting point of approximately 168°C — 42°C higher than the positional isomer 3-hydroxypyridine (126°C) — 3-Methyl-4-hydroxypyridine offers enhanced solid-state stability at ambient storage temperatures and a clear thermal transition for purity assessment [1]. Procurement for research or production environments where melting point serves as a rapid quality control metric or where ambient storage without refrigeration is required should favor this higher-melting derivative.

Ligand Development in Coordination Chemistry Requiring Distinct pKa and Ionization Profile

The pKa of 3-Methyl-4-hydroxypyridine (5.59 ± 0.18) differs substantially from that of 4-hydroxypyridine (pKa 3.20 and 11.09) [1]. This distinct acid-base behavior determines the predominant ionization state under specific pH conditions. For coordination chemistry applications where ligand protonation state affects metal binding affinity and complex geometry, 3-Methyl-4-hydroxypyridine provides a distinct ionization profile compared to unsubstituted hydroxypyridine analogs. Procurement should be guided by the target reaction pH and desired metal-ligand interaction characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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